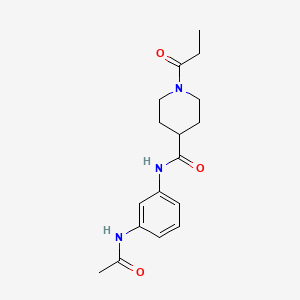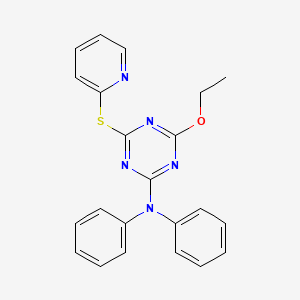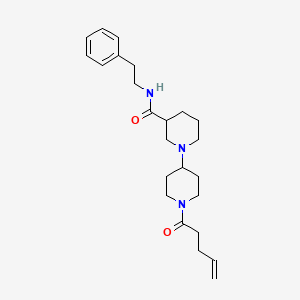![molecular formula C10H15NOS B5963978 [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B5963978.png)
[1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C10H15NOS It features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as sodium borohydride or lithium aluminum hydride are often employed to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
[1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.
Reduction: Thiophene-2-methanol or thiophene-2-amine.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the pyrrolidine ring, which is a common motif in many bioactive molecules, makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The thiophene group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
[1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol: Similar structure but with the thiophene group at a different position.
Pyrrolidine-2-one: A related compound with a lactam ring instead of a hydroxymethyl group.
Thiophene-2-carbaldehyde: A precursor in the synthesis of [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol.
Uniqueness
The uniqueness of this compound lies in its combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
[1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUJHMOCFRJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(5-methylfuran-2-yl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5963896.png)
![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)
![4-[(4-methylphthalazin-1-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5963919.png)

![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B5963927.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B5963936.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5963956.png)
![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)

![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)
![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)
